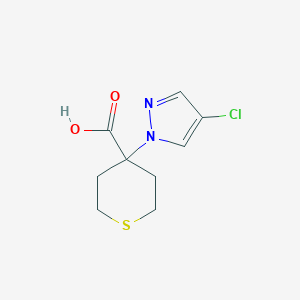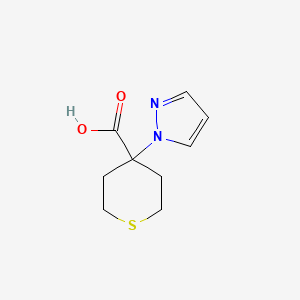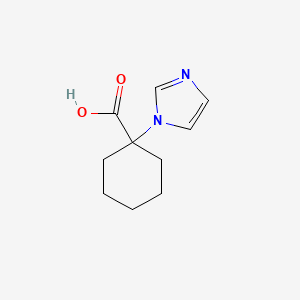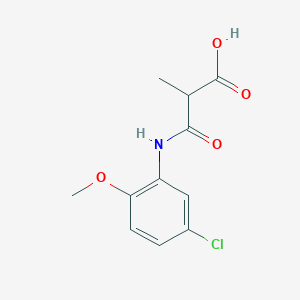
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
Mécanisme D'action
The mechanism of action of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the inhibition of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). By inhibiting these enzymes, the compound can block the downstream signaling pathways and reduce inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its JAK inhibitory activity. The compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-6, and IFN-γ, and increase the production of anti-inflammatory cytokines, such as IL-10. This leads to a reduction in inflammation and immune response, which can provide relief from the symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid in lab experiments is its potent JAK inhibitory activity. The compound can be used to study the role of JAK enzymes in various signaling pathways and diseases. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid. One direction is to explore its potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its role in cancer therapy, as JAK enzymes have been shown to play a role in tumor growth and metastasis. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic potential and reduce side effects.
Méthodes De Synthèse
The synthesis of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the reaction of 4-chloropyrazole with 2-chlorothiophene-3-carboxylic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), at an elevated temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the final product.
Applications De Recherche Scientifique
The primary application of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is in the field of medicinal chemistry. The compound is a potent JAK inhibitor that has been shown to have therapeutic potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the JAK enzymes, the compound can reduce inflammation and suppress the immune system, thereby providing relief from the symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
4-(4-chloropyrazol-1-yl)thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-7-5-11-12(6-7)9(8(13)14)1-3-15-4-2-9/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUXQVXIICKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)
![1-[2-(2-Chlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7628237.png)
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)

![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




